molecular formula C12H17ClN2O3 B14785279 Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B14785279
M. Wt: 272.73 g/mol
InChI Key: LPEIDTHNPQNKOS-UHFFFAOYSA-N
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Description

Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of (3S,4S)-4-hydroxypyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzyl ((3S,4S)-4-oxopyrrolidin-3-yl)carbamate.

    Reduction: Formation of benzyl ((3S,4S)-4-aminopyrrolidin-3-yl)carbamate.

    Substitution: Formation of various substituted benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamates.

Scientific Research Applications

Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: A stereoisomer with different spatial arrangement of atoms.

    Benzyl ((3S,4S)-4-aminopyrrolidin-3-yl)carbamate: A reduced form of the compound.

    Benzyl ((3S,4S)-4-oxopyrrolidin-3-yl)carbamate: An oxidized form of the compound.

Uniqueness

Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable chiral structures and interact with various molecular targets makes it valuable in research and industrial applications .

Properties

IUPAC Name

benzyl N-(4-hydroxypyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,13,15H,6-8H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEIDTHNPQNKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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